molecular formula C17H18Cl2N2O4S B7699794 N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B7699794
M. Wt: 417.3 g/mol
InChI Key: ABABBDCPUYJECQ-UHFFFAOYSA-N
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Description

    Starting Materials: Propylamine and sulfuryl chloride.

    Reaction: Propylamine is reacted with sulfuryl chloride to form propylsulfonamide, which is then coupled with the phenoxyacetamide backbone under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

  • Formation of the Phenoxyacetamide Backbone

      Starting Materials: 2,4-dichloroaniline and 4-hydroxyacetophenone.

      Reaction: The 2,4-dichloroaniline is reacted with 4-hydroxyacetophenone in the presence of a base (e.g., potassium carbonate) to form the phenoxyacetamide backbone.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones from the sulfamoyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can convert the sulfamoyl group to a sulfonamide or amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often conducted in polar aprotic solvents at moderate temperatures.

      Products: Substitution reactions can replace the chlorine atoms on the phenyl ring with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Aqueous, organic solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

  • Medicinal Chemistry

      Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

  • Biological Research

      Enzyme Inhibition: Used as a tool to study the inhibition of enzymes involved in metabolic pathways.

      Cell Signaling: Explored for its effects on cellular signaling pathways.

  • Industrial Applications

      Catalysis: Employed in catalytic processes due to its unique chemical properties.

      Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide: Similar structure but with a methyl group instead of a propyl group.

    N-(2,4-dichlorophenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide: Contains an ethyl group instead of a propyl group.

Uniqueness

N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to the presence of the propylsulfamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-2-9-20-26(23,24)14-6-4-13(5-7-14)25-11-17(22)21-16-8-3-12(18)10-15(16)19/h3-8,10,20H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABABBDCPUYJECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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